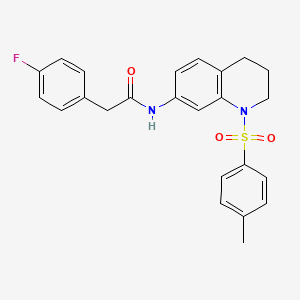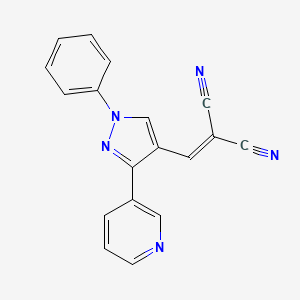
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile is a multifunctional molecule that is likely to exhibit a range of interesting chemical properties due to the presence of multiple reactive groups. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including malononitrile derivatives and their reactions, are discussed, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of malononitrile with various reagents to form substituted pyridine derivatives, as seen in the reaction of malononitrile with ethyl cyanoacetate . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles leads to the formation of stable bicyclic 2-amino-4H-pyran derivatives . These methods suggest that the synthesis of the compound may involve similar Michael addition reactions or conjugate addition-elimination reactions under specific conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction analysis. For instance, the crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile was determined, revealing an orthorhombic crystal system with trans configurations across the C2=C3 bond . This indicates that the molecular structure of 2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile could also be elucidated using similar crystallographic techniques to understand its geometry and conformation.
Chemical Reactions Analysis
The malononitrile derivatives are known to undergo various chemical reactions. For example, a polyfunctional substituted pyridine derivative obtained from the reaction of malononitrile can further react with aniline, hydrazines, and aromatic aldehydes to give condensed products . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of heterocyclic derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Malononitrile derivatives typically exhibit properties that are influenced by their functional groups, such as the ability to form hydrogen bonds and their reactivity towards nucleophiles . The presence of cyano groups and aromatic rings in the compound would likely contribute to its polarity, solubility, and potential for forming crystalline structures.
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized using various methods, including reactions involving pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, demonstrating its feasibility for laboratory production (Asiri & Khan, 2011).
Biological Activities
- Some derivatives of this compound, particularly pyrazolopyridines, have been studied for their antioxidant, antitumor, and antimicrobial activities. For instance, certain compounds showed significant activity against liver and breast cell lines (El‐Borai et al., 2013).
Heterocyclic Synthesis
- It has been used as an intermediate in the synthesis of various heterocyclic compounds. This includes the formation of pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in organic synthesis (Fadda et al., 2012).
Applications in Organic Light-Emitting Devices (OLEDs)
- Derivatives of this compound have been employed in the synthesis of iridium(III) complexes used in OLEDs, demonstrating high efficiency and potential for use in electronic devices (Su et al., 2021).
Multicomponent Reactions
- The compound has been utilized in multicomponent reactions for the synthesis of novel heterocyclic compounds, which can be potentially applied in pharmaceutical research (Zhang et al., 2016).
Antimicrobial Activity
- Certain derivatives have shown promising antimicrobial properties, which could be relevant in the development of new antibiotics or disinfectants (Prakash et al., 2011).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and its biological activity. Some general precautions should be taken when handling any new or unstudied compound, including using appropriate personal protective equipment and working in a well-ventilated area.
将来の方向性
Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve both experimental studies and computational studies.
特性
IUPAC Name |
2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXZSCNCHZNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

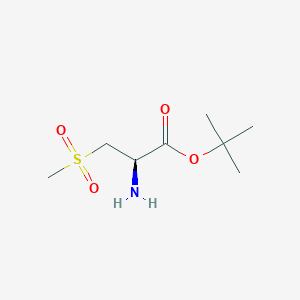
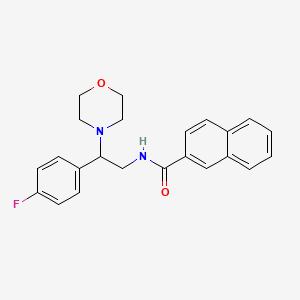
![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)
![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)
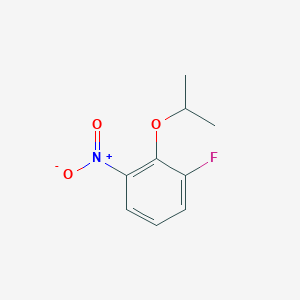
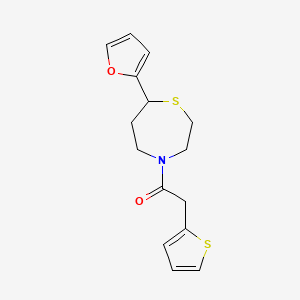
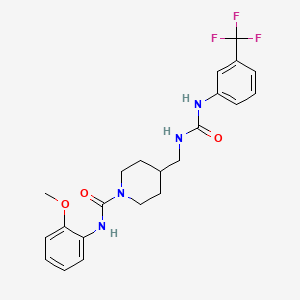
![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)
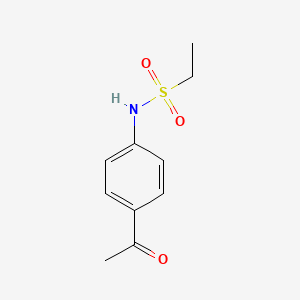
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)
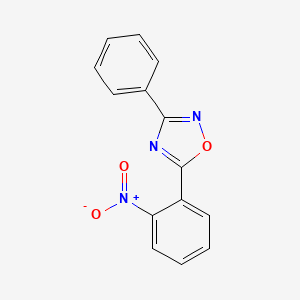
![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)
